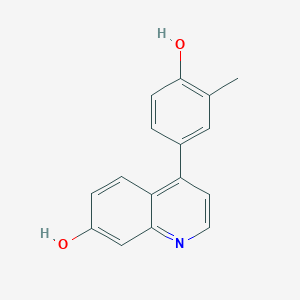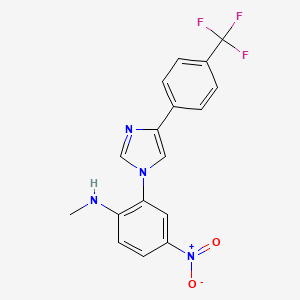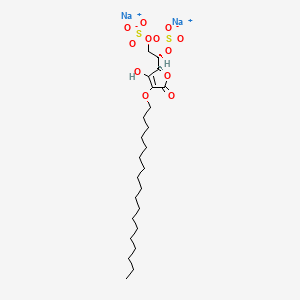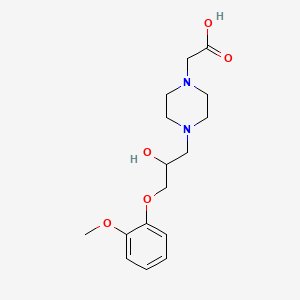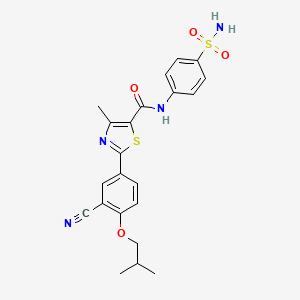
CypD inhibitor C-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CypD inhibitor C-9 is a small molecule inhibitor specifically targeting Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. Cyclophilin D plays a crucial role in the regulation of the mitochondrial permeability transition pore, which is involved in various cellular processes including apoptosis and necrosis. Inhibition of Cyclophilin D has been shown to protect against mitochondrial dysfunction and cell death, making this compound a promising therapeutic candidate for diseases such as Alzheimer’s disease and other neurodegenerative disorders .
準備方法
The synthesis of CypD inhibitor C-9 involves several steps, starting with the preparation of the core scaffold. The synthetic route typically includes the following steps:
Formation of the core scaffold: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced to the core scaffold through reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
CypD inhibitor C-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify certain functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
CypD inhibitor C-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Cyclophilin D in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of Cyclophilin D and its involvement in cellular processes such as apoptosis and necrosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s disease, where it has shown protective effects against mitochondrial dysfunction and cell death.
作用機序
CypD inhibitor C-9 exerts its effects by binding to Cyclophilin D, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition prevents the formation and opening of the mitochondrial permeability transition pore, which is crucial for maintaining mitochondrial homeostasis. By blocking the activity of Cyclophilin D, this compound protects against mitochondrial dysfunction, reduces oxidative stress, and prevents cell death. The molecular targets and pathways involved include the interaction with amyloid-beta peptides in Alzheimer’s disease models, leading to improved mitochondrial function and reduced neuroinflammation .
類似化合物との比較
CypD inhibitor C-9 is unique compared to other similar compounds due to its high binding affinity and selectivity for Cyclophilin D. Similar compounds include:
Cyclosporine A: A well-known Cyclophilin D inhibitor with immunosuppressive properties.
Debio 025: Another Cyclophilin D inhibitor with antiviral activity.
Sanglifehrin A: A natural product with Cyclophilin D inhibitory activity.
This compound stands out due to its non-immunosuppressive nature and its potential for treating neurodegenerative diseases without the side effects associated with other Cyclophilin D inhibitors .
特性
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDAMUFZPVEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
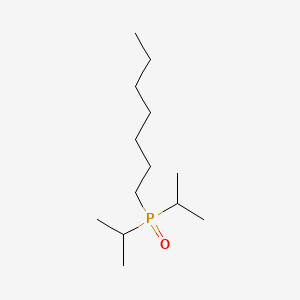


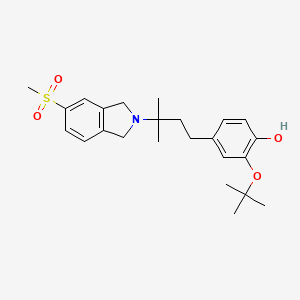
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
